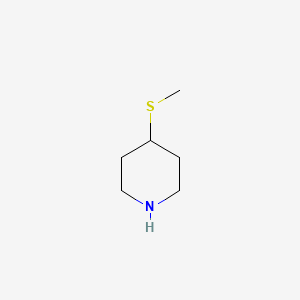

4-Methylthiopiperidine

説明

Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents one of the most significant structural motifs in modern chemical and pharmaceutical research. nih.govresearchgate.net Piperidine and its derivatives are ubiquitous, found in numerous natural products, particularly alkaloids, and form the core scaffold of a vast array of synthetic molecules with diverse applications. nih.govbohrium.com Their importance is underscored by their presence in over twenty classes of pharmaceuticals, making them a cornerstone in drug discovery and development. nih.gov

The structural and chemical properties of the piperidine scaffold contribute to its widespread use. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. bohrium.com This structural flexibility can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates. researchgate.net Furthermore, the nitrogen atom can be readily functionalized, and the ring itself can be substituted at various positions, creating large libraries of compounds for screening. nih.gov Chemists utilize various synthetic strategies to access substituted piperidines, including the hydrogenation of pyridine (B92270) precursors, alkene cyclization, and multicomponent reactions, which allow for the efficient and cost-effective generation of molecular diversity. nih.gov

Beyond pharmaceuticals, piperidine derivatives serve as vital chemical intermediates for synthesizing agrochemicals and specialty chemicals. ijnrd.org They are also employed as catalysts, corrosion inhibitors, and specialized solvents in various chemical processes. ijnrd.org The continuous development of novel synthetic methods and the exploration of new applications ensure that the piperidine scaffold remains a central focus of contemporary chemical research. nih.govbohrium.com

Contextualization of 4-Methylthiopiperidine as a Subject of Academic Inquiry

Within the vast chemical space of piperidine derivatives, this compound has emerged as a valuable building block and intermediate in synthetic organic and medicinal chemistry. While not typically the final active molecule itself, its structure is incorporated into more complex compounds designed for specific biological activities. Academic inquiry into this compound primarily focuses on its utility in the synthesis of targeted therapeutic agents.

Research has demonstrated the use of its protected form, 1-tert-butoxycarbonyl-4-methylthiopiperidine, as a key intermediate. For instance, it has been synthesized and utilized in the development of novel platelet aggregation inhibitors. scispace.com In these studies, the functional group at the 4-position of the piperidine ring was shown to have a significant influence on the potency and selectivity of the final compound's antiplatelet activity. scispace.com

Furthermore, derivatives of this compound serve as crucial intermediates in the synthesis of advanced therapeutic candidates, such as kinase inhibitors. Specifically, related structures like tert-butyl 4-methyl-4-(methylthio)piperidine-1-carboxylate have been prepared as part of the synthetic route to ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, which are under investigation for cancer therapy. google.comepo.org The methylthio group offers a unique point for further chemical modification and can influence properties such as metabolic stability. The academic interest in this compound is therefore rooted in its role as a versatile scaffold for constructing complex, biologically active molecules for pharmaceutical research. google.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound hydrochloride | 208245-70-9 | C₆H₁₄ClNS | Not specified | Hydrochloride salt form. chemical-suppliers.euchemicalbook.com |

| 1-tert-Butoxycarbonyl-4-methylthiopiperidine | 208245-69-6 | C₁₁H₂₁NO₂S | 231.35 | Also known as tert-butyl 4-(methylthio)piperidine-1-carboxylate. chemscene.com |

| tert-Butyl 4-methyl-4-(methylthio)piperidine-1-carboxylate | Not specified | C₁₂H₂₃NO₂S | 245.38 (Calculated) | Intermediate in the synthesis of ATR kinase inhibitors. google.com |

Table 2: Selected Research Applications of this compound Derivatives

| Derivative | Research Area | Finding | Reference |

| 1-tert-Butoxycarbonyl-4-methylthiopiperidine | Platelet Aggregation Inhibitors | Used as a synthetic intermediate for 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives. The substituent at the piperidine's 4-position was found to be crucial for biological activity. | scispace.com |

| tert-Butyl 4-methyl-4-(methylthio)piperidine-1-carboxylate | Cancer Therapy / Kinase Inhibitors | Synthesized as an intermediate for compounds designed as inhibitors of ATR kinase, a target in cancer treatment. | google.comepo.org |

| tert-Butyl 4-(methylthio)piperidine-1-carboxylate | Medicinal Chemistry | Noted for its distinct metabolic stability, which was validated through hepatic microsome assays. | |

| Cis(+)-tert-butyl-4-amino-3-(methylthio)piperidine-1-carboxylate | Antibacterial Agents | Used as an intermediate in the synthesis of novel antibacterial compounds targeting DNA gyrase and/or topoisomerase IV. | google.com |

Structure

3D Structure

特性

IUPAC Name |

4-methylsulfanylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFYICOOQBENDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Methylthiopiperidine and Its Derivatives

Advanced Synthetic Approaches to the 4-Methylthiopiperidine Core

The construction of the this compound core can be approached through various synthetic routes, often involving the formation of a piperidine (B6355638) ring with a suitable functional group at the C4 position that can be converted to the methylthio group. A common precursor is 4-mercaptopiperidine, which can be readily S-methylated.

One established method for creating piperidines substituted at the 4-position involves the Dieckmann condensation. This process typically starts with the addition of a primary amine to two molecules of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-piperidone. The resulting ketone can then be further functionalized. dtic.mil

Achieving stereoselectivity and regioselectivity is paramount in modern organic synthesis, particularly for creating complex, biologically active molecules. For piperidine derivatives, several strategies have been developed to control the spatial arrangement of substituents.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been employed for the site-selective functionalization of piperidines. The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. For instance, the use of specific rhodium catalysts can direct functionalization to the C4 position of the piperidine ring. nih.gov

Gold-catalyzed cyclization of N-homopropargyl amides presents another powerful method for the stereoselective synthesis of substituted piperidin-4-ols. nih.gov These intermediates can potentially be converted to this compound derivatives. The diastereoselectivity of this ring-forming step is often excellent.

Furthermore, the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions has been demonstrated with high regio- and diastereoselectivity, a strategy that could be adapted for the synthesis of substituted piperidines. nih.gov

Modern synthetic chemistry increasingly relies on novel catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of piperidine derivatives, transition metal-catalyzed cross-coupling reactions have become indispensable tools.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the N-arylation of piperidines and other nitrogen heterocycles. acs.org This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents on the piperidine nitrogen.

Nickel-catalyzed C-H bond functionalization has also emerged as a powerful strategy for the synthesis of N-heterocycles. mdpi.com These methods offer a direct and atom-economical approach to creating complex molecular architectures from simple precursors. Pincer complexes of earth-abundant 3d metals like nickel are also gaining traction in catalyzing various cross-coupling reactions. mdpi.com

While not specifically documented for this compound, photoredox catalysis has been utilized for the C-H arylation of highly substituted piperidines, offering a mild and efficient route to functionalized products with high diastereoselectivity. chemrxiv.org

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of derivatives with diverse properties. The primary sites for functionalization are the nitrogen atom, the sulfur moiety, and the carbon atoms of the piperidine ring.

The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes alkylation and acylation reactions, allowing for the introduction of a vast array of substituents.

N-Alkylation: The N-alkylation of piperidines is a fundamental transformation. Standard procedures often involve the reaction of the piperidine with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net For more complex or sensitive substrates, reductive amination with an aldehyde or ketone can be a milder alternative. sciencemadness.org

| Reagent | Base | Solvent | Conditions | Product |

| Alkyl Halide (e.g., Benzyl chloride) | K₂CO₃ | EtOH | Microwave, 80°C | N-Alkyl-4-methylthiopiperidine |

| Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | 1,2-Dichloroethane | Room Temperature | N-Alkyl-4-methylthiopiperidine |

N-Acylation: The N-acylation of piperidines is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. These reactions are often performed in the presence of a base to neutralize the acid byproduct. In some cases, N-acylation can proceed under catalyst-free and solvent-free conditions, offering a more environmentally friendly approach.

| Acylating Agent | Base | Solvent | Conditions | Product |

| Acyl Chloride | Pyridine (B92270) or Triethylamine | Dichloromethane | 0°C to Room Temperature | N-Acyl-4-methylthiopiperidine |

| Acid Anhydride | None | None or Water | Room Temperature | N-Acyl-4-methylthiopiperidine |

The sulfur atom in the methylthio group is susceptible to oxidation, providing access to the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit different physicochemical and biological properties compared to the parent sulfide.

The controlled oxidation of sulfides to sulfoxides can be achieved using various oxidizing agents. A common method involves the use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation to the sulfone can be accomplished by using an excess of the oxidizing agent or a stronger oxidant.

The synthesis of 4-(methylsulfonyl)piperidine, a derivative of this compound, has been reported from 1-piperidinecarboxylic acid, 4-(methylsulfonyl)-, 1,1-dimethylethyl ester. chemicalbook.com

| Oxidizing Agent | Stoichiometry | Product |

| m-CPBA | ~1 equivalent | 4-Methylsulfinylpiperidine |

| m-CPBA | >2 equivalents | 4-Methylsulfonylpiperidine |

| Hydrogen Peroxide | Catalytic amount of a transition metal | 4-Methylsulfonylpiperidine |

Introducing substituents directly onto the carbon framework of the piperidine ring is a more challenging yet highly valuable transformation for creating structural diversity.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. For piperidines, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions, with the regioselectivity often dictated by the catalyst and the N-protecting group. nih.gov These methods can potentially be applied to this compound to introduce functionality at the C2, C3, or C4 positions. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds. While typically performed on aryl or vinyl halides, recent advancements have enabled cross-coupling reactions on sp³-hybridized carbons. These methods could potentially be used to introduce aryl, alkyl, or other groups onto the piperidine ring of this compound, provided a suitable handle (e.g., a halogen) is present on the ring. rsc.org

Mechanistic Investigations of this compound Synthetic Transformations

The formation of this compound and its derivatives is governed by well-understood reaction mechanisms. The specific pathway is dictated by the choice of starting materials and reagents. Plausible mechanistic routes include nucleophilic substitution reactions and the Mitsunobu reaction, each with distinct intermediates and transition states.

A prevalent and straightforward approach to synthesizing this compound involves the nucleophilic substitution of a suitable 4-substituted piperidine precursor. A prime candidate for this is a 4-halopiperidine, such as 4-bromopiperidine (B2556637) or 4-chloropiperidine, where the halogen atom serves as a good leaving group. The reaction is typically carried out with a methylthiolate source, such as sodium thiomethoxide (NaSMe), which is a potent nucleophile.

The underlying mechanism for this transformation is a classic bimolecular nucleophilic substitution (SN2). The reaction is initiated by the attack of the highly nucleophilic sulfur atom of the thiomethoxide anion on the electrophilic carbon atom at the 4-position of the piperidine ring, which bears the halogen. This concerted step involves the simultaneous formation of the carbon-sulfur bond and the cleavage of the carbon-halogen bond. The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the outgoing leaving group are positioned 180 degrees apart. The stereochemistry at the C-4 position, if it were a chiral center, would be inverted during this process. The rate of this reaction is dependent on the concentration of both the 4-halopiperidine and the thiomethoxide salt. The choice of solvent is also critical; polar apathetic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to solvate the cation of the thiomethoxide salt, thereby enhancing the nucleophilicity of the anion.

An alternative and versatile method for the synthesis of this compound utilizes 4-hydroxypiperidine (B117109) as the starting material. The hydroxyl group is a poor leaving group, and therefore, it must be activated to facilitate its displacement. The Mitsunobu reaction is an effective method for achieving this transformation. nih.govwikipedia.orgorganic-chemistry.orgnih.gov This reaction employs a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. nih.govwikipedia.orgorganic-chemistry.org Methanethiol (CH₃SH) can then serve as the nucleophile.

The mechanism of the Mitsunobu reaction is more complex and involves several steps. nih.govwikipedia.org Initially, the triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate. This intermediate then deprotonates the nucleophile (methanethiol), creating a thiolate anion and a protonated phosphonium (B103445) species. The oxygen of the 4-hydroxypiperidine then attacks the positively charged phosphorus atom, forming an oxyphosphonium salt. This step effectively converts the hydroxyl group into a good leaving group (triphenylphosphine oxide). Finally, the thiolate anion, a strong nucleophile, attacks the carbon at the 4-position of the piperidine ring in an SN2 fashion, displacing the triphenylphosphine oxide and forming the desired this compound with inversion of configuration at the C-4 center. organic-chemistry.org

Another potential synthetic strategy is reductive amination, which is a cornerstone in the synthesis of piperidines and other amines. nih.govresearchgate.netsjtu.edu.cn In the context of this compound, this would involve the reaction of a suitable diketone or keto-aldehyde precursor bearing a methylthio group with an amine source, such as ammonia (B1221849) or a primary amine, followed by reduction.

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl group of the precursor, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion. The crucial final step is the reduction of this C=N double bond. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. The choice of reducing agent is important; for instance, sodium cyanoborohydride is particularly effective as it is selective for the iminium ion over the carbonyl group of the starting material. This pathway allows for the construction of the piperidine ring and the concurrent introduction of the desired functionality. researchgate.net

| Reaction | Starting Material | Reagents | Key Intermediates | Mechanism |

| Nucleophilic Substitution | 4-Halopiperidine | Sodium Thiomethoxide | Trigonal Bipyramidal Transition State | SN2 |

| Mitsunobu Reaction | 4-Hydroxypiperidine | PPh₃, DEAD/DIAD, CH₃SH | Betaine, Oxyphosphonium Salt | SN2 |

| Reductive Amination | Methylthio-substituted diketone/keto-aldehyde | Amine, Reducing Agent | Hemiaminal, Iminium Ion | Nucleophilic addition, Dehydration, Reduction |

Lack of Publicly Available Research Precludes a Detailed Analysis of this compound Derivatives

A thorough review of scientific literature and publicly accessible data reveals a significant gap in the research concerning the specific chemical compound this compound and its derivatives. As a result, a detailed article focusing on the Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR) modeling, and Conformational Analysis of this particular class of compounds, as per the requested outline, cannot be generated at this time.

Extensive searches for dedicated studies on this compound derivatives did not yield specific research findings, data tables, or detailed analyses that would be necessary to construct a scientifically accurate and informative article. The existing body of research on piperidine compounds is vast; however, it is concentrated on other derivatives with different substitution patterns at the 4-position, such as 4-aminopiperidines, 4-phenylpiperidines, and various heterocyclic-substituted piperidines. This available information falls outside the strict scope of the subject "this compound."

Without dedicated research on the synthesis of a series of this compound analogs and their subsequent biological evaluation, it is not possible to elaborate on the following key areas as requested:

Structure Activity Relationship Sar Studies of 4 Methylthiopiperidine Derivatives

Biological and Pharmacological Investigations of 4 Methylthiopiperidine Derivatives

Enzyme Inhibition and Activation Studies

Derivatives of 4-methylthiopiperidine and related piperidine-containing structures have been investigated for their effects on several key enzymatic targets. These studies are pivotal in understanding their therapeutic potential across various disease models.

Kinase Inhibition (e.g., ATR Kinase)

While specific studies on this compound as a direct inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase are not prominent in the literature, the broader family of piperidine (B6355638) and thiophene-containing derivatives has been successfully developed as potent inhibitors for various other kinases. These related compounds demonstrate the utility of the piperidine scaffold in designing kinase-targeted molecules.

For instance, a novel and potent type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, incorporates a (1-nicotinoylpiperidin-4-yl)oxy moiety. This compound demonstrated significant inhibitory activity against both ABL and c-KIT kinases. nih.gov Similarly, tetracyclic bis-piperidine alkaloids, such as Chloromethylhalicyclamine B, have been identified as selective inhibitors of Casein Kinase 1δ/ε (CK1δ/ε). mdpi.com

Furthermore, the relevance of the "thio" component is highlighted in studies of thieno[3,2-d]pyrimidine (B1254671) derivatives. These compounds, which contain a sulfur-heterocycle, have been developed as potent and selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), an important target in immunology and oncology.

| Compound/Derivative Class | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| CHMFL-ABL/KIT-155 | ABL | 46 nM |

| CHMFL-ABL/KIT-155 | c-KIT | 75 nM |

| Chloromethylhalicyclamine B | CK1δ/ε | 6 µM |

Monoamine Oxidase (MAO) Inhibition

Derivatives incorporating the 4-methylpiperidine (B120128) structure have shown significant promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical to the metabolism of neurotransmitters. Overactivity of these enzymes is implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease. researchgate.net

One study highlighted a piperine (B192125) derivative featuring a 4-methyl-substituted piperidine ring as a highly potent and selective inhibitor of MAO-B, with a selectivity value greater than 201. nih.gov In another study, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing preferential inhibition of MAO-B over MAO-A. Compound S5 from this series was the most potent MAO-B inhibitor, with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.netmdpi.com Kinetic studies revealed that this inhibition was of a competitive and reversible type. researchgate.netmdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity Index (SI) |

|---|---|---|---|

| Compound S5 | MAO-B | 0.203 µM | 19.04 (MAO-B vs MAO-A) |

| Compound S5 | MAO-A | 3.857 µM | - |

| Compound S16 | MAO-B | 0.979 µM | - |

| Compound S15 | MAO-A | 3.691 µM | - |

Pyrophosphokinase Inhibition (e.g., 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase)

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a key enzyme in the folate biosynthesis pathway of microorganisms, making it an attractive target for novel antimicrobial agents. semanticscholar.orged.ac.uk Research has focused on developing bisubstrate analog inhibitors that mimic the natural substrates of the enzyme. ed.ac.uk

Other Enzymatic Targets

The versatility of the piperidine scaffold allows for its application in targeting a diverse range of enzymes beyond kinases and monoamine oxidases. While extensive research on this compound specifically is limited in this broader context, related piperidine derivatives have been investigated for other enzymatic interactions. The primary focus of published research, however, remains on the well-defined targets discussed in the preceding sections.

Receptor and Transporter Interaction Profiling

Beyond direct enzyme modulation, piperidine-based compounds are extensively studied for their ability to interact with cell surface receptors and transporters, which play critical roles in cellular signaling and neurotransmission.

Monoamine Transporter (e.g., Dopamine (B1211576), Serotonin) Interactions

Monoamine transporters (MATs), including those for dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are primary targets for drugs treating various psychiatric disorders. The piperidine ring is a core component of many ligands developed to modulate these transporters.

Research into 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed high-affinity binding to the serotonin transporter (SERT). The inhibition constant (Ki) values for these compounds were in the nanomolar range, comparable to that of the well-known SERT inhibitor fluoxetine. For example, compound 1 in this series showed a Ki value of 2 nM.

Similarly, derivatives of methylphenidate, which contains a piperidine ring, have been evaluated for their affinity to DAT, NET, and SERT. mdpi.com These studies showed that affinities generally followed the order of DAT > NET >> SERT, and that substitutions on the molecule could significantly alter binding affinity. mdpi.com The thiophene (B33073) ring, a key feature of this compound, is present in the methamphetamine analogue methiopropamine. Studies have shown that this compound's neurotoxic effects are mediated through interactions with dopamine receptors and, by extension, impact the dopamine transporter system.

| Compound Class | Target Transporter | Binding Affinity (Ki) |

|---|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 nM |

| Substituted dl-threo-methylphenidate derivatives | DAT | High Affinity |

| Substituted dl-threo-methylphenidate derivatives | NET | Moderate Affinity |

| Substituted dl-threo-methylphenidate derivatives | SERT | Low Affinity |

Other Ligand-Receptor Binding Affinities

While research specifically detailing the binding affinities of this compound at various receptors is limited, the broader class of piperidine derivatives has been extensively studied, providing insights into their potential interactions with various receptor systems. The structural scaffold of piperidine is a common motif in a vast number of pharmacologically active compounds, and its derivatives have shown affinity for a wide range of receptors, including but not limited to adrenergic and histamine (B1213489) receptors. ijnrd.org

Adrenergic Receptor Interactions: The piperidine moiety is a key structural feature in many ligands that bind to adrenergic receptors. nih.gov Adrenergic receptors, which are G protein-coupled receptors that mediate the effects of epinephrine (B1671497) and norepinephrine, are crucial targets for drugs treating conditions like hypertension and asthma. nih.gov The binding of ligands to these receptors often involves specific interactions with the piperidine ring, highlighting its importance in molecular recognition at this receptor class. mdpi.commdpi.com For instance, some adrenergic compounds have been shown to bind with micromolar affinities to extracellular loop peptides of the mu-opioid receptor, which shares structural similarities with adrenergic receptors. nih.gov This suggests a potential for cross-reactivity and allosteric modulation between these receptor systems, where piperidine-containing ligands could play a role. mdpi.com

Histamine Receptor Affinities: Derivatives of piperidine have also been investigated as ligands for histamine receptors. nih.gov For example, certain piperidine-based compounds have been designed as dual-acting ligands for the histamine H3 and sigma-1 receptors. nih.gov In structure-activity relationship studies of histamine derivatives, the substitution on the core structure significantly influences the binding affinity and selectivity for the different histamine receptor subtypes (H1, H2, H3, and H4). nih.gov For instance, 4-methylhistamine (B1206604) has been identified as a potent and selective agonist for the H4 receptor. nih.govresearchgate.net While this compound is an imidazole (B134444) derivative, the principle of how a methyl group at the 4-position can influence receptor affinity may be relevant to understanding the potential interactions of this compound. The table below summarizes the binding affinities of selected piperidine derivatives at various receptors, illustrating the diverse receptor pharmacology of this class of compounds.

| Compound/Derivative Class | Receptor Target | Finding |

| 4-pyridylpiperidine derivatives | Histamine H3 Receptor (hH3R) | Showed high affinity. nih.gov |

| 4-pyridylpiperidine derivatives | Sigma-1 Receptor (σ1R) | Showed high affinity. nih.gov |

| Piperidine-based compounds | Adrenergic Receptors | The piperidine moiety is a common feature in adrenergic receptor ligands. nih.gov |

| Adrenergic agonists | Mu-opioid receptor peptides | Bound with low micromolar affinity. nih.gov |

Cellular Pathway Modulation

Direct studies investigating the intervention of this compound or its close derivatives in the DNA Damage Response (DDR) pathway have not been extensively reported in the scientific literature. The DDR is a complex network of cellular pathways that detect, signal, and repair DNA damage to maintain genomic integrity. nih.govnih.gov

However, research on structurally related compounds can offer some insights. For instance, certain piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have been shown to induce DNA damage and activate the G2/M checkpoint in cancer cell lines. nih.govresearchgate.net This suggests that the piperazine (B1678402) moiety, which is structurally related to piperidine, can be part of a larger molecule that interferes with DNA integrity and cell cycle progression. nih.gov

Furthermore, the cellular response to DNA damage often involves the activation of various repair pathways, including base excision repair (BER), which is crucial for repairing DNA damage caused by methylating agents. nih.gov While there is no direct evidence linking this compound to this pathway, the presence of a methylthio group could theoretically influence interactions with enzymes involved in the metabolism of methylated compounds, although this remains speculative without direct experimental evidence.

There is currently a lack of direct scientific evidence linking this compound or its derivatives to the regulation of the folate biosynthesis pathway. The folate pathway is essential for the synthesis of nucleotides and amino acids, and its disruption can lead to impaired DNA replication and cell death. nih.govresearchgate.netkegg.jpplos.orgyoutube.com

While some studies have explored the effects of various heterocyclic compounds on enzymes within this pathway, such as dihydrofolate reductase (DHFR), these studies have not included this compound. For example, certain 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were found to have weak inhibitory effects on DHFR. nih.gov This indicates that while the broader class of piperidine-related heterocycles has been investigated in the context of folate metabolism, the specific role of this compound remains uncharacterized.

The influence of this compound on cellular survival and cell cycle progression is not well-documented. However, the piperidine scaffold is present in numerous compounds that exhibit significant effects on these cellular processes. ijnrd.org The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. mdpi.comnih.govresearchgate.net Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. youtube.com

Studies on various piperidine and piperazine derivatives have demonstrated their potential to modulate cell proliferation and cell cycle checkpoints. For instance, certain arylpiperazine derivatives have been shown to inhibit the growth of cancer cells. nih.gov Similarly, some 4-imidazolidinone derivatives have been reported to induce apoptosis in colorectal cancer cells. mdpi.com Furthermore, 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have been evaluated for their antiproliferative activity against breast cancer cells. mdpi.com

The table below presents findings on the impact of various piperidine and piperazine derivatives on cellular survival and cell cycle progression.

| Compound Class | Cell Line(s) | Impact |

| 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | HCT-116 | Induced DNA damage and activated the G2/M checkpoint. nih.govresearchgate.net |

| Arylpiperazine derivatives | Various cancer cell lines | Demonstrated antiproliferative effects. nih.gov |

| 4-imidazolidinone derivatives | Colorectal cancer cells | Induced ROS-dependent apoptosis. mdpi.com |

| 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | Breast cancer cells | Evaluated for antiproliferative activity. mdpi.com |

Coordination Chemistry and Metal Complexation Studies

The coordination chemistry of this compound has not been extensively explored in the literature. However, the presence of both a secondary amine (piperidine nitrogen) and a thioether (methylthio group) suggests that it has the potential to act as a ligand for various metal ions. The coordination behavior of piperidine and thioether-containing ligands has been studied independently, providing a basis for predicting the potential complexation behavior of this compound.

Piperidine and its derivatives are known to coordinate to a variety of metal centers, typically through the nitrogen atom. bohrium.comnih.gov The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal ion. The resulting metal-piperidine complexes have been utilized in various applications, including catalysis. bohrium.com For example, molybdenum(0) tetracarbonyl complexes with piperidine ligands have been used as precursors in the synthesis of other catalytic complexes. nih.gov Similarly, zinc(II) has been shown to mediate the formation of amidines from nitriles in the presence of piperidine derivatives. rsc.orgrsc.org

The thioether group is also a well-known coordinating moiety, particularly for softer metal ions. The sulfur atom can act as a soft Lewis base, forming stable complexes with metals such as palladium(II), platinum(II), and copper(I). The coordination of thioether ligands is a key aspect in the chemistry of various catalytic and biological systems. For instance, Schiff base ligands derived from thiophene have been used to synthesize complexes with zinc(II), cadmium(II), and palladium(II). acs.org

Given the presence of both a piperidine nitrogen and a thioether sulfur, this compound could potentially act as a monodentate ligand, coordinating through either the nitrogen or the sulfur, or as a bidentate chelating ligand if the stereochemistry allows for the formation of a stable chelate ring. The specific coordination mode would likely depend on the nature of the metal ion, the solvent system, and the reaction conditions. The synthesis of transition metal complexes with piperazine-containing macrocycles further illustrates the versatility of such heterocyclic amines in coordination chemistry. nih.gov

The table below summarizes the coordination behavior of related ligand types.

| Ligand Type | Metal Ion(s) | Coordination Behavior/Application |

| Piperidine | Molybdenum(0) | Forms precursor complexes for catalysis. nih.gov |

| Piperidine derivatives | Zinc(II) | Mediate the formation of amidines. rsc.orgrsc.org |

| Thiophene-derived Schiff bases | Zinc(II), Cadmium(II), Palladium(II) | Form stable metal complexes. acs.org |

| Piperazine-containing macrocycles | Transition metals | Form stable macrocyclic complexes. nih.gov |

Mechanistic and Molecular Interaction Studies of 4 Methylthiopiperidine Derivatives

Ligand-Target Binding Characterization

The comprehensive characterization of the binding between a ligand and its biological target is fundamental to understanding its pharmacological effects. For derivatives of 4-Methylthiopiperidine, a multi-faceted approach involving X-ray crystallography and advanced spectroscopic techniques is employed to elucidate the precise nature of these interactions at a molecular level.

X-ray crystallography stands as a powerful technique for providing a high-resolution, three-dimensional snapshot of a ligand bound to its protein target. This method allows for the precise visualization of the binding orientation, conformational changes in both the ligand and the protein upon binding, and the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

While specific crystallographic data for this compound derivatives in complex with their targets remain to be extensively reported in publicly accessible databases, the methodology is well-established for other piperidine-containing compounds. The process typically involves co-crystallizing the purified target protein with the this compound derivative or soaking the ligand into pre-formed crystals of the protein. The resulting diffraction pattern is then used to construct an electron density map, revealing the detailed architecture of the binding site. For instance, the stereochemistry of the piperidine (B6355638) ring, often in a chair conformation, and the spatial arrangement of the methylthio- group are critical factors that would be precisely determined through this technique, influencing the ligand's binding affinity and selectivity. vulcanchem.com

A variety of advanced spectroscopic techniques are utilized to study the dynamics and thermodynamics of ligand-protein interactions in solution, complementing the static picture provided by X-ray crystallography. These methods are crucial for determining binding affinities, kinetics, and the impact of ligand binding on protein conformation.

Fluorescence Spectroscopy is a highly sensitive technique used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) upon ligand binding. The quenching or enhancement of this fluorescence can be used to calculate binding constants (Ka) and the number of binding sites. For example, in studies of other heterocyclic compounds, fluorescence spectroscopy has been instrumental in quantifying the strength of the interaction with transport proteins like human serum albumin. mdpi.com

Circular Dichroism (CD) Spectroscopy provides valuable information about the secondary and tertiary structure of a protein. By comparing the CD spectra of a protein in the presence and absence of a this compound derivative, researchers can determine if the ligand induces conformational changes in the protein backbone. Significant alterations in the CD signal can indicate a functional impact of the binding event. mdpi.com

Mass Spectrometry (MS) , particularly under non-denaturing conditions, has emerged as a powerful tool for studying protein-ligand complexes. It allows for the direct determination of the stoichiometry of the complex and can be used to screen for binding against a panel of targets. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can identify regions of the protein that become more or less solvent-accessible upon ligand binding, thereby mapping the interaction interface. nih.gov

| Spectroscopic Technique | Information Obtained | Example Application |

| Fluorescence Spectroscopy | Binding affinity (Ka), number of binding sites | Quantifying the interaction between a ligand and serum albumin. mdpi.com |

| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure | Assessing conformational changes in a target protein upon ligand binding. mdpi.com |

| Mass Spectrometry (MS) | Stoichiometry of binding, binding site identification (HDX-MS) | Determining the number of ligand molecules bound to a protein and mapping the interaction surface. nih.gov |

Computational Modeling of Molecular Interactions

Computational methods are indispensable tools for gaining deeper insights into the dynamic nature of ligand-protein interactions. Molecular dynamics simulations and binding energy calculations provide a theoretical framework to complement experimental data, offering predictions and detailed energetic analyses of the binding process.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound derivatives, MD simulations can reveal the dynamic stability of the ligand-protein complex, the flexibility of different regions of the protein, and the specific interactions that are maintained throughout the simulation.

The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between atoms and their subsequent motions using classical mechanics. Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position over time, indicating the stability of the complex. A stable RMSD suggests that the ligand has found a favorable binding pose.

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues. Regions of the protein that interact with the ligand often exhibit reduced fluctuations.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over the course of the simulation, highlighting key interactions for binding.

For instance, MD simulations of other piperidine derivatives have been used to confirm docking results and to understand the nature of interactions within the binding pocket of targets like the main protease of SARS-CoV-2. nih.gov

Binding energy calculations provide a quantitative estimate of the affinity between a ligand and its target. These calculations can be used to rank different derivatives and to understand the energetic contributions of various interactions. A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach.

The MM/GBSA method calculates the free energy of binding by considering the energies of the complex, the free protein, and the free ligand. The binding free energy (ΔGbind) is composed of several terms, including van der Waals interactions, electrostatic interactions, and solvation energies. This approach has been successfully applied to various ligand-protein systems to predict binding affinities. For example, in silico studies of potential inhibitors for the SARS-coronavirus-2 main protease have utilized MM/GBSA to demonstrate that van der Waals interactions are primary contributors to the net free binding energies. samipubco.com

| Computational Method | Key Insights | Example Metrics/Outputs |

| Molecular Dynamics (MD) Simulations | Stability of the ligand-protein complex, flexibility of protein residues, key interactions over time | RMSD, RMSF, Hydrogen Bond Analysis |

| Binding Energy Calculations (MM/GBSA) | Quantitative estimation of binding affinity, energetic contributions of different interactions | Binding Free Energy (ΔGbind), van der Waals energy, electrostatic energy, solvation energy |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action of this compound derivatives involves integrating the structural and energetic data from binding studies with functional assays. This allows for a complete picture of how these compounds elicit their biological response.

Functional Assays: AC-42 was shown to stimulate inositol (B14025) phosphate (B84403) accumulation and intracellular calcium mobilization, indicative of M(1) receptor activation. nih.gov

Antagonist Interaction Studies: The interaction between classical antagonists (atropine, pirenzepine) and AC-42 resulted in Schild slopes significantly less than unity and curvilinear Schild regressions. This pattern is characteristic of a negative allosteric interaction, rather than competitive binding at the same site as the natural agonist. nih.gov

Radioligand Binding Assays: AC-42 failed to fully inhibit the binding of the orthosteric radioligand [3H]N-methylscopolamine ([3H]NMS). Furthermore, AC-42 significantly slowed the dissociation rate of [3H]NMS from the receptor. nih.gov

Advanced Analytical and Characterization Techniques in 4 Methylthiopiperidine Research

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating 4-Methylthiopiperidine from impurities, reaction byproducts, or complex biological matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a basic compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol, often with additives to control pH and improve peak shape. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions and is used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate purity assessment and quantification. researchgate.net

Table 2: Exemplar HPLC Method Parameters for Analysis of Piperidine (B6355638) Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

Note: This table represents a typical starting point for method development for piperidine-based compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. oup.com It is particularly well-suited for identifying metabolites of this compound in biological samples. The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer then identifies them based on their mass spectrum. hmdb.cahmdb.ca

For GC-MS analysis, it is often necessary to derivatize compounds like this compound to increase their volatility and improve their chromatographic properties. The secondary amine group can be acylated, for example, to produce a less polar and more volatile derivative. oup.com Following separation on the GC column, the mass spectrometer provides fragmentation patterns for the derivatized compound and its potential metabolites (e.g., products of oxidation on the sulfur atom or hydroxylation of the ring), enabling their identification in complex matrices like urine or plasma. oup.com

Computational Chemistry and Cheminformatics in 4 Methylthiopiperidine Research

Molecular Docking and Virtual Screening Paradigms

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves placing a ligand, such as a 4-methylthiopiperidine derivative, into the binding site of a target protein. The primary goals are to predict the binding mode and to estimate the binding affinity, which is often represented as a docking score. nih.gov This process allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Virtual screening is the application of molecular docking on a large scale. mdpi.com In this paradigm, vast libraries of compounds, potentially containing millions of molecules, are computationally docked against a protein target of interest. nih.govbioinformation.net The compounds are then ranked based on their predicted binding affinity or other scoring functions. nih.gov This methodology serves as a powerful filtering tool to identify a smaller, more manageable subset of promising candidates for subsequent experimental testing. nih.gov For a novel scaffold like this compound, virtual screening can be employed to search large chemical databases to find derivatives that are predicted to bind to a specific therapeutic target, thereby identifying potential starting points for a drug discovery program. mdpi.com

The general workflow for such a study involves several key steps:

Target Preparation: The three-dimensional structure of the protein target is obtained, typically from experimental sources like X-ray crystallography or NMR. nih.gov

Ligand Library Preparation: A database of ligands is prepared, which can include derivatives of this compound or diverse chemical libraries. mdpi.com

Docking Simulation: Each ligand is docked into the active site of the target protein using specialized software. healthinformaticsjournal.com

Scoring and Ranking: The resulting poses are evaluated using a scoring function to estimate binding affinity. mdpi.com

Hit Selection: A selection of the top-ranking compounds is made for further experimental validation. nih.gov

| Metric | Description | Relevance to this compound Research |

| Binding Affinity (e.g., kcal/mol) | A numerical score representing the predicted strength of the interaction between the ligand and the target protein. More negative values typically indicate stronger binding. | Used to rank this compound analogues and prioritize them for synthesis and biological testing. |

| Binding Mode | The predicted 3D orientation and conformation of the ligand within the protein's active site. | Reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized to improve potency and selectivity. |

| Ligand Efficiency (LE) | A measure of binding affinity per heavy (non-hydrogen) atom. It helps in identifying smaller, more efficient fragments for lead development. | Useful for comparing the binding efficiency of different this compound derivatives, ensuring that increases in potency are not solely due to increased size. |

| Cluster Size | In docking runs that generate multiple possible binding poses, this refers to the population of a particular conformational cluster. | A large cluster size for a low-energy pose can increase confidence in the predicted binding mode. |

De Novo Design Approaches for Novel this compound Analogues

De novo drug design is a computational strategy that aims to construct novel molecules with desired properties from the ground up, often by building them directly within the binding site of a target receptor. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design generates entirely new chemical entities. nih.gov This approach can be particularly useful for exploring novel chemical space around a core scaffold like this compound.

The process typically involves two main strategies:

Fragment-based growing: A starting molecular fragment, such as the this compound ring, is placed in a favorable position within the target's active site. The software then computationally "grows" the molecule by adding new fragments or functional groups, step-by-step, to occupy adjacent pockets and form favorable interactions.

Fragment linking: The active site is first mapped to identify distinct "hot spots" for binding. Small molecular fragments are then placed in these spots, and the algorithm attempts to connect them with appropriate chemical linkers to form a single, coherent molecule.

For this compound, a de novo design algorithm could use the piperidine (B6355638) core as an anchor and explore various substitutions at different positions. The goal is to design novel analogues that maximize interactions with the target protein, thereby improving binding affinity and specificity. The generated structures are then scored based on predicted affinity, synthetic feasibility, and drug-like properties. This approach holds the potential to create highly optimized and patentable new molecules that might not be discovered through conventional screening methods. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govbiosolveit.de This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. biosolveit.de Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. fiveable.me

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

The process of pharmacophore modeling for this compound analogues would involve:

Conformational Analysis: Generating a set of low-energy 3D conformations for a collection of known active analogues.

Feature Identification: Identifying the common chemical features present in these molecules.

Model Generation: Aligning the active molecules and abstracting the common features into a 3D model that defines their spatial relationships. researchgate.net

Model Validation: Ensuring the model can distinguish between known active and inactive compounds.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. mdpi.com This allows researchers to perform "scaffold hopping"—finding new core structures that maintain the key interactions required for biological activity. biosolveit.de

Computational Toxicology Predictions and ADMET Profiling

Before significant resources are invested in synthesizing and testing new compounds, it is crucial to assess their potential drug-like properties. Computational methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule. nih.govnih.gov This in silico profiling helps to identify potential liabilities early in the drug discovery process, allowing for the prioritization of candidates with more favorable pharmacokinetic and safety profiles. researchgate.net

For any newly designed this compound analogue, various ADMET properties can be predicted using a range of computational models, which are often based on quantitative structure-property relationships (QSPR). mdpi.com These tools analyze the chemical structure of a compound to forecast its behavior in the human body. healthinformaticsjournal.com

| ADMET Parameter | Description | Computational Prediction Focus |

| Absorption | The process by which a drug enters the bloodstream. | Prediction of human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and oral bioavailability. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Calculation of plasma protein binding (PPB) and volume of distribution. |

| Metabolism | The chemical alteration of a drug by the body, primarily by enzymes like cytochrome P450 (CYP). | Prediction of inhibition or substrate potential for major CYP isoforms (e.g., CYP3A4, CYP2D6). nih.gov |

| Excretion | The removal of the drug and its metabolites from the body. | Estimation of total clearance and potential for interaction with renal transporters. researchgate.net |

| Toxicity | The potential for a compound to cause adverse effects. | Prediction of endpoints such as carcinogenicity and mutagenicity (e.g., Ames test). nih.gov |

By profiling this compound analogues using these computational tools, researchers can flag compounds that are likely to have poor absorption, rapid metabolism, or potential for toxicity, guiding the design process toward molecules with a higher probability of success in later preclinical and clinical stages. researchgate.net

Emerging Research Directions and Future Perspectives

Utilization of 4-Methylthiopiperidine Derivatives as Chemical Biology Probes

One promising application lies in the development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents. By incorporating a suitable radioisotope, this compound derivatives could be designed to visualize and quantify the distribution of specific receptors or enzymes in living organisms. This would be particularly valuable for studying central nervous system (CNS) disorders, where non-invasive imaging techniques are crucial for diagnosis and for monitoring disease progression and treatment response. For example, radiolabeled piperidine (B6355638) derivatives have been successfully developed for imaging sigma (σ) receptors, which are implicated in various neurological and psychiatric conditions.

Furthermore, this compound derivatives can be functionalized with fluorescent dyes to create probes for use in fluorescence microscopy and other bioimaging techniques. These fluorescent probes could enable the visualization of cellular and subcellular processes with high spatial and temporal resolution. The methylthio group could also be exploited for the development of "turn-on" probes, where a change in the local chemical environment or an interaction with a target molecule leads to a significant increase in fluorescence intensity.

The table below outlines potential applications of this compound derivatives as chemical biology probes.

| Probe Type | Reporter Group | Potential Application |

| PET/SPECT Imaging Agent | Radioisotopes (e.g., ¹¹C, ¹⁸F, ¹²³I) | In vivo imaging of receptors, enzymes, and transporters in the brain and peripheral tissues for disease diagnosis and drug development. |

| Fluorescent Probe | Fluorophores (e.g., BODIPY, fluorescein) | Visualization of biological targets and processes in cells and tissues using fluorescence microscopy and flow cytometry. |

| Affinity-Based Probe | Biotin, Photo-crosslinkers | Identification and isolation of protein targets of bioactive small molecules; mapping of drug-protein interactions. |

Integration of Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. The synthesis of this compound and its derivatives presents an opportunity to implement more sustainable and environmentally friendly chemical processes.

Traditional methods for the synthesis of piperidines and sulfur-containing heterocycles often involve the use of hazardous reagents, volatile organic solvents, and multi-step procedures that generate significant waste. Green chemistry offers a variety of strategies to address these challenges.

One key area of focus is the use of greener solvents. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to conventional organic solvents for the synthesis of sulfur-containing heterocycles. These solvents can offer advantages in terms of reduced toxicity, flammability, and environmental persistence.

Catalysis plays a central role in green chemistry, and the development of efficient and recyclable catalysts for the synthesis of this compound is a significant research goal. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, as well as biocatalysis, which employs enzymes to perform chemical transformations under mild and environmentally benign conditions.

Other green chemistry approaches that can be applied to the synthesis of this compound derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Multicomponent Reactions: Combining three or more reactants in a single step to form a complex product, which can significantly reduce the number of synthetic steps, solvent usage, and waste generation.

Energy Efficiency: Utilizing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption compared to conventional heating methods.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Greener Solvents | Employing water, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents. |

| Catalysis | Developing heterogeneous, recyclable, or enzymatic catalysts to improve reaction efficiency and reduce waste. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. |

| Multicomponent Reactions | Utilizing one-pot, multi-component reactions to streamline the synthesis and reduce waste. |

| Energy Efficiency | Applying microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. |

Challenges and Opportunities in the Academic Research of this compound

The academic exploration of this compound presents both challenges and exciting opportunities for future research. Overcoming these challenges will be crucial for unlocking the full potential of this versatile chemical scaffold.

One of the primary challenges lies in the development of efficient and stereoselective synthetic methods for accessing a diverse range of this compound derivatives. The creation of chiral centers and the control of stereochemistry are often critical for biological activity, and the development of new catalytic and asymmetric synthetic strategies will be essential.

Another challenge is the need for a deeper understanding of the structure-activity relationships (SAR) of this compound-based compounds. Systematic studies are required to elucidate how modifications to the piperidine ring, the methylthio group, and other substituents influence the biological activity and pharmacokinetic properties of these molecules.

Despite these challenges, there are numerous opportunities for academic researchers in this field. The exploration of novel biological targets for this compound derivatives is a vast and largely untapped area. High-throughput screening and computational modeling can be employed to identify new protein targets and to guide the design of new bioactive compounds.

Furthermore, there is an opportunity to develop novel synthetic methodologies that are both efficient and sustainable. The application of cutting-edge techniques such as flow chemistry and photoredox catalysis could lead to significant advances in the synthesis of this compound and its analogs.

The table below outlines the key challenges and opportunities in the academic research of this compound.

| Aspect | Challenges | Opportunities |

| Synthesis | Development of efficient and stereoselective synthetic routes. | Exploration of novel catalytic systems, flow chemistry, and photoredox catalysis for improved synthesis. |

| Medicinal Chemistry | Elucidation of structure-activity relationships (SAR). | Identification of new biological targets and development of multi-target-directed ligands. |

| Chemical Biology | Design and synthesis of highly specific and sensitive probes. | Development of novel imaging agents and chemical tools for studying complex biological systems. |

| Green Chemistry | Integration of sustainable practices into complex multi-step syntheses. | Innovation in the use of green solvents, catalysts, and energy-efficient reaction conditions. |

Q & A

Q. What are the standard synthetic routes for 4-Methylthiopiperidine, and what characterization data are essential for confirming its structure?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closure reactions. Key steps include purification via column chromatography and recrystallization. Essential characterization includes:

- NMR spectroscopy (¹H/¹³C) for structural confirmation .

- IR spectroscopy to verify functional groups (e.g., thioether bonds) .

- Mass spectrometry for molecular weight validation .

- Elemental analysis (for new compounds) to confirm purity .

For reproducibility, document reaction conditions (solvent, temperature, catalysts) and provide raw spectral data in supplementary materials .

Q. How should researchers ensure the purity and stability of this compound during experimental procedures?

- Methodological Answer :

- Use HPLC or TLC to monitor purity post-synthesis .

- Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation .

- Conduct accelerated stability studies under varying pH and temperature to assess degradation pathways .

- Report storage conditions and stability data in publications to enable replication .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

- Methodological Answer :

- Multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign stereochemistry and confirm substituent positions .

- X-ray crystallography for absolute configuration determination (if crystals are obtainable) .

- High-resolution mass spectrometry (HRMS) for precise molecular formula validation .

Cross-reference spectral data with analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to resolve ambiguities .

Q. How can researchers validate the identity of this compound when literature data is limited?

- Methodological Answer :

- Compare experimental NMR chemical shifts with computational predictions (DFT or machine learning models) .

- Perform synthetic replicates with minor structural variations (e.g., methyl vs. ethyl substituents) to isolate spectral contributions .

- Publish full spectroscopic datasets to facilitate community validation .

Q. What are the key considerations for designing a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Use standardized reagents (e.g., anhydrous solvents, >98% purity starting materials) .

- Include positive controls (e.g., known piperidine derivatives) to validate reaction conditions .

- Provide step-by-step protocols in supplementary materials, including yields, reaction times, and troubleshooting notes .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines) .

- Replicate key studies with standardized pharmacological protocols (e.g., IC₅₀ determination under identical pH/temperature) .

- Use PICO frameworks to refine research questions and isolate biological variables (e.g., target receptor vs. off-target effects) .

Q. What methodological approaches are optimal for investigating the stability of this compound under varying physiological conditions?

- Methodological Answer :

- Design simulated physiological matrices (e.g., plasma, buffer solutions) to assess hydrolysis/oxidation .

- Employ LC-MS/MS to quantify degradation products and identify unstable functional groups (e.g., thioether bonds) .

- Use Arrhenius plots to predict shelf-life at different temperatures .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

- Methodological Answer :

- Implement Quality-by-Design (QbD) principles to optimize critical process parameters (e.g., reaction time, catalyst loading) .

- Perform statistical batch comparisons (e.g., ANOVA for yield/purity data) to identify variability sources .

- Use DoE (Design of Experiments) to systematically evaluate solvent/catalyst combinations .

Q. How can advanced computational modeling be integrated with experimental data to predict the reactivity of this compound derivatives?

- Methodological Answer :

- Perform docking studies to predict binding affinities with target proteins (e.g., GPCRs) .

- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with biological activity .

- Validate predictions with in vitro assays (e.g., enzyme inhibition) and adjust models iteratively .

Q. What frameworks are recommended for critically evaluating the quality of existing literature on this compound’s mechanism of action?

- Methodological Answer :

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .

- Conduct systematic reviews with PRISMA guidelines to assess bias and data reproducibility .

- Use risk-of-bias tools (e.g., ROBIS) to evaluate methodological rigor in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。